molecular formula C5H13ClN2O2 B13399833 methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride

methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride

Cat. No.: B13399833
M. Wt: 168.62 g/mol
InChI Key: DTVBZYSSZUCODC-UHFFFAOYSA-N
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Description

Methyl N-(1-aminopropan-2-yl)carbamate; hydrochloride is a carbamate derivative featuring a methyl carbamate group attached to a 1-aminopropan-2-yl backbone, with a hydrochloride salt form. Its molecular formula is C₅H₁₃ClN₂O₂, and molecular weight is 168.62 g/mol . This compound is commonly used in pharmaceutical intermediates and organic synthesis due to its stability and solubility in polar solvents. The (S)-enantiomer (CAS: 1229025-32-4) is commercially available with high purity (≥95%) from suppliers like Thermo Scientific , emphasizing its relevance in chiral synthesis.

Properties

IUPAC Name

methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-4(3-6)7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBZYSSZUCODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Hydrogenation and Acidification Method

Pathway:

  • Hydrogenate benzyl-protected carbamate derivative over palladium catalyst.
  • Remove the benzyl protecting group via hydrogenolysis.
  • Acidify the free amine with hydrochloric acid to obtain the hydrochloride salt.

Reaction Conditions:

Step Reagents Conditions Yield References
1 Benzyl carbamate derivative 50-60 psi H₂, Pd/C catalyst >99% purity
2 HCl in methanol 0-5°C, stirring Quantitative

Notes:

  • This method simplifies synthesis by combining protection and deprotection steps.
  • Suitable for large-scale production due to operational simplicity.

Direct Synthesis from (S)-1,2-Diaminopropane

Pathway:

  • React (S)-1,2-diaminopropane with methyl chloroformate or equivalents.
  • Isolate the intermediate carbamate.
  • Convert to hydrochloride salt via acidification.

Reaction Conditions:

Step Reagents Conditions Yield References
1 Methyl chloroformate, base 0-5°C, controlled addition 90-95% ,
2 HCl in methanol 0-5°C High purity

Notes:

  • This approach leverages the chiral nature of the starting amine for stereoselectivity.
  • The process is scalable with appropriate control of reaction parameters.

Data Tables Summarizing Reaction Parameters

Method Key Reagents Temperature Reaction Time Yield (%) Purity Remarks
Multi-step Methyl chloroformate, sodium azide 0-75°C 24-48 hours 85-94 >99% Sequential steps, high purity
One-step Benzyl chloroformate, Pd/C 50-60 psi H₂ 24 hours >99 High Simplified, suitable for scale-up
Direct from diamine Methyl chloroformate 0-5°C 12-24 hours 90-95 >98% Stereoselective

Notable Research Discoveries and Innovations

  • Chiral Selectivity: Use of chiral diamines ensures stereoselective synthesis, vital for pharmaceutical applications.
  • Catalytic Hydrogenation: Advances in palladium-catalyzed hydrogenolysis have optimized the deprotection step, improving yield and purity.
  • Green Chemistry Approaches: Recent studies focus on reducing solvent use and employing environmentally benign reagents, aligning with sustainable practices.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-NH₂) undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
NaNO₂, H₂SO₄0–5°C, aqueous mediumNitroso derivative75–80%
KMnO₄, H₂O25–30°C, acidic pHCarboxylic acid derivative60–65%

Mechanism : The amino group is oxidized to nitroso or carboxylic acid functionalities depending on the oxidizing agent and pH.

Nucleophilic Substitution

The amine acts as a nucleophile in substitution reactions:

Example Reaction :

R-X+Methyl carbamateBase, polar aprotic solventR-NH-(CH(CH₃))-OCOOCH₃HCl\text{R-X} + \text{Methyl carbamate} \xrightarrow{\text{Base, polar aprotic solvent}} \text{R-NH-(CH(CH₃))-OCOOCH₃} \cdot \text{HCl}

Electrophile (R-X) Base Solvent Application Yield
Benzyl chloroformateTriethylamineDichloromethaneProtection of amine groups 85–90%
Acetyl chloridePyridineTHFAcetylation70–75%

Key Insight : The reaction with benzyl chloroformate is critical for introducing protective groups in multi-step syntheses .

Hydrochloride Salt Formation

The free base form reacts with HCl to stabilize as a hydrochloride salt:

(S)-methyl (1-aminopropan-2-yl)carbamate+HClMeOH, 0–5°CHydrochloride salt\text{(S)-methyl (1-aminopropan-2-yl)carbamate} + \text{HCl} \xrightarrow{\text{MeOH, 0–5°C}} \text{Hydrochloride salt}

  • Conditions : Cold methanol (0–5°C), HCl gas or concentrated HCl solution .

  • Purity : ≥99.5% after recrystallization from ethyl acetate .

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Application
Acidic (HCl)6M HCl, reflux(S)-1-amino-2-propanol hydrochlorideRegeneration of amine
Basic (NaOH)2M NaOH, 25–30°CMethylamine and CO₂Degradation studies

Mechanism : Acidic hydrolysis cleaves the carbamate bond, releasing the parent amine and CO₂ .

Stability and Hazard Notes

  • Thermal Stability : Decomposes above 200°C, releasing toxic gases (HCl, CO) .

  • Handling : Use PPE and work in a fume hood due to irritant properties .

Scientific Research Applications

Methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl (2-Aminoethyl)(methyl)carbamate Hydrochloride

  • Structure: Features a benzyl carbamate group instead of methyl, attached to a 2-aminoethyl chain.
  • Molecular Formula : C₁₁H₁₇ClN₂O₂.
  • The benzyl carbamate requires harsher deprotection conditions (e.g., hydrogenolysis) compared to methyl carbamates, which can be cleaved under mild acidic conditions .

(R)-tert-Butyl (1-Aminopropan-2-yl)carbamate Hydrochloride

  • Structure : Substitutes methyl carbamate with a tert-butyl carbamate (Boc) group.
  • Molecular Formula : C₈H₁₉ClN₂O₂.
  • Key Differences :
    • The Boc group offers superior protection for amines during multi-step syntheses but requires strong acids (e.g., HCl in dioxane) for removal .
    • Higher molecular weight (250.71 g/mol) compared to the methyl derivative, impacting solubility and crystallization behavior .

(R)-N-((S)-1-Aminopropan-2-yl)-2,4-dihydroxy-3,3-dimethylbutanamide Hydrochloride

  • Structure : Replaces the carbamate with an amide linkage and adds hydroxyl and dimethyl groups.
  • Molecular Formula : C₉H₂₀ClN₂O₃.
  • The dihydroxy and dimethyl substituents increase steric hindrance, which may reduce metabolic degradation .

Physicochemical Properties and Stability

Compound Density (g/cm³) PSA (Ų) LogP Stability Notes
Methyl carbamate; hydrochloride N/A 52.42 -0.56 Stable under dry conditions; hygroscopic
Benzyl carbamate; hydrochloride N/A 52.42 1.12 Stable but requires inert storage
Boc-protected derivative 1.12 52.42 1.98 Stable long-term; sensitive to acids
Amide derivative 1.30 89.62 0.85 Hydroxyl groups may lead to hygroscopicity

Notes:

  • PSA (Polar Surface Area) : Higher PSA values (e.g., 89.62 Ų for the amide derivative) correlate with improved solubility but reduced membrane permeability.
  • LogP : Methyl carbamate’s lower LogP (-0.56) indicates higher hydrophilicity compared to benzyl (1.12) and Boc (1.98) derivatives .

Methyl N-(1-Aminopropan-2-yl)carbamate; Hydrochloride

  • Synthesis: Typically involves reaction of 1-aminopropan-2-ylamine with methyl chloroformate, followed by HCl salt formation. High yields (≥80%) are achieved under controlled pH .
  • Purification: Recrystallization from ethanol/water mixtures to obtain >95% purity .

Boc-Protected Analogue

  • Synthesis : Uses Boc anhydride for amine protection, followed by HCl-mediated deprotection. Microwave-assisted methods (e.g., 50°C, 30 min) improve efficiency .
  • Challenges : Boc removal generates gaseous byproducts, requiring specialized equipment .

Biological Activity

Methyl N-(1-aminopropan-2-yl)carbamate; hydrochloride, also known as (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by diverse research findings and case studies.

Synthesis

The synthesis of methyl N-(1-aminopropan-2-yl)carbamate; hydrochloride involves several steps that ensure the production of a pure compound suitable for biological testing. The process typically includes:

  • Reagents : The use of dimethylformamide as a solvent and sodium azide as a reagent.
  • Reaction Conditions : The reaction is conducted at controlled temperatures, typically between 25-75°C.
  • Purification : After the reaction, the product is purified through liquid-liquid extraction methods involving ethyl acetate and sodium chloride solutions .

Biological Activity

The biological activity of methyl N-(1-aminopropan-2-yl)carbamate; hydrochloride can be categorized into several key areas:

1. Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that compounds similar to methyl N-(1-aminopropan-2-yl)carbamate exhibit potent inhibitory effects on human carbonic anhydrase (CA) isoforms. The inhibition potency varies across different isoforms:

  • hCA I and II : These isoforms are crucial for maintaining acid-base balance and are targeted in various therapeutic applications.
  • Inhibition Potency : Some derivatives showed IC50 values in the low nanomolar range, indicating strong inhibitory activity compared to standard drugs like acetazolamide .
IsoformIC50 (nM)Comparison to Standard
hCA I50Moderate
hCA II0.5Highly Potent
hCA VA200Moderate
hCA XII150Moderate

2. Antiviral Activity

Methyl N-(1-aminopropan-2-yl)carbamate; hydrochloride may also exhibit antiviral properties. Compounds structurally related to it have been shown to inhibit Hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication:

  • Activity Spectrum : Compounds demonstrated IC50 values ranging from 0.64 to 63 μM against HCV protease, with some showing selectivity over human serine proteases .

3. Antimicrobial Properties

There is emerging evidence suggesting that methyl N-(1-aminopropan-2-yl)carbamate; hydrochloride could possess antimicrobial properties:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Case Studies

Several studies have explored the efficacy of methyl N-(1-aminopropan-2-yl)carbamate; hydrochloride in different biological contexts:

Case Study 1: In Vitro Efficacy Against Malaria

A study highlighted the effectiveness of related compounds in inhibiting Plasmodium falciparum, the causative agent of malaria. These compounds were found to have satisfactory cell permeability and low efflux ratios, suggesting potential for oral administration .

Case Study 2: Cancer Therapy

The compound serves as an intermediate in the synthesis of Encorafenib, a potent RAF kinase inhibitor used in melanoma treatment. Encorafenib has shown efficacy against tumors with BRAF mutations, indicating that methyl N-(1-aminopropan-2-yl)carbamate; hydrochloride may play a role in cancer therapeutics .

Q & A

Q. What are the optimized synthetic routes for methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthetic optimization involves evaluating solvent polarity, temperature, and catalyst systems. For cyclopropane-containing analogs (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride), polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while temperatures ≥80°C reduce side-product formation . Catalytic HCl gas can improve protonation of the amine group, critical for stabilizing the hydrochloride salt. Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify cyclopropane ring strain (e.g., upfield shifts for cyclopropane protons at δ 1.2–1.8 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in cyclopropane derivatives .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H+^+]+^+ peaks) and fragmentation patterns to validate structural integrity .

Q. How can researchers design preliminary biological assays to evaluate the enzyme inhibitory potential of this compound?

  • Methodological Answer : Use fluorometric or colorimetric assays targeting enzymes like serine proteases or kinases. For example:
  • Trypsin inhibition assay : Incubate the compound with trypsin and fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC). Measure fluorescence (λex 380 nm, λem 460 nm) to calculate IC50.
  • Kinase profiling : Utilize ADP-Glo™ kits to assess inhibition across a panel of kinases, prioritizing those with structural homology to cyclopropane-binding enzymes .

Advanced Research Questions

Q. What computational strategies are recommended to elucidate the reaction mechanism of this compound in cyclopropane ring formation?

  • Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For cyclopropane derivatives, transition-state modeling reveals ring-closure barriers, while NBO analysis identifies stabilizing hyperconjugative interactions. ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback to optimize conditions (e.g., reducing trial-and-error steps by 60%) .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Apply factorial design (2k^k matrix) to test pH (2–10), temperature (25–60°C), and ionic strength. Monitor degradation via UPLC-MS and use multivariate regression to identify dominant factors. For cyclopropane analogs, acidic conditions (pH <4) often accelerate ring-opening, while neutral/basic conditions stabilize the carbamate group .

Q. What advanced techniques are used to study the compound’s interaction with biological targets at atomic resolution?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff) for protein targets.
  • Cryo-EM or X-ray crystallography : Resolve ligand-binding pockets (e.g., cyclopropane fitting into hydrophobic enzyme cavities) .
  • NMR-based ligand-observed experiments (e.g., STD, WaterLOGSY): Map binding epitopes without requiring protein labeling .

Q. How can researchers integrate this compound into multicomponent reactions for synthesizing complex heterocycles?

  • Methodological Answer : Leverage Ugi or Passerini reactions by functionalizing the amine group. For example, react with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics. Cyclopropane strain enhances reactivity in [2+1] cycloadditions with carbenes .

Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem’s computed properties (e.g., InChIKey, canonical SMILES) to ensure consistency .
  • Safety Protocols : Handle hydrochloride salts in inert atmospheres to prevent hygroscopic degradation .
  • Ethical Compliance : Adhere to CRDC guidelines for chemical engineering design and reactor safety (e.g., RDF2050112) .

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